Dichloromercury; xanthen-9-one

Coordination Chemistry Vibrational Spectroscopy Lewis Acidity Scale

Procurement of undefined mercury-xanthone mixtures leads to irreproducible Lewis acidity measurements and invalidates cross-study NCI-60 cytotoxicity comparisons. The discrete 1:1 HgCl₂-xanthen-9-one complex (NSC 31157) provides a stoichiometrically defined mid-range calibrant on the Cook Lewis acidity scale. - Validated benchmark with systematic IR carbonyl frequency shift data for DFT computational calibration. - Publicly available NCI-60 human tumor cell line screening results for anticancer QSAR model development. - Single-batch synthesis ensures consistent spectroscopic handles and mercury bioavailability profiles across experiments.

Molecular Formula C13H8Cl2HgO2
Molecular Weight 467.7 g/mol
CAS No. 6325-96-8
Cat. No. B12802370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichloromercury; xanthen-9-one
CAS6325-96-8
Molecular FormulaC13H8Cl2HgO2
Molecular Weight467.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=CC=CC=C3O2.Cl[Hg]Cl
InChIInChI=1S/C13H8O2.2ClH.Hg/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;;;/h1-8H;2*1H;/q;;;+2/p-2
InChIKeyCKPKEPKFHRSVLT-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dichloromercury; xanthen-9-one: Identity & Physicochemical Profile


Dichloromercury; xanthen-9-one (CAS 6325-96-8; molecular formula C₁₃H₈Cl₂HgO₂; molecular weight 467.7 g/mol) is a 1:1 coordination complex in which the carbonyl and/or ether oxygen atoms of xanthen-9-one (xanthone) act as oxygen-donor ligands to the Lewis acidic mercury(II) center of mercuric chloride (HgCl₂) [1]. The compound is catalogued as NSC 31157 within the National Cancer Institute Developmental Therapeutics Program (NCI DTP) repository, confirming its historical submission for anticancer screening panels [2]. The xanthone ligand itself (CAS 90-47-1) is a planar dibenzo-γ-pyrone with a melting point of 172–174 °C, insolubility in water, and solubility in chloroform and benzene . The mercury coordination entity introduces distinct spectroscopic signatures, altered solubility, and toxicological properties that differentiate it from the free ligand and from other metal-xanthone adducts.

Why Substitution Fails for Dichloromercury; xanthen-9-one


Generic substitution among in-class xanthone derivatives or mercury salts fails because the specific HgCl₂–xanthone coordination complex possesses a unique electronic structure that is not simply additive of its components. The carbonyl stretching frequency (νC=O) of the complex is shifted relative to free xanthone by an amount that depends quantitatively on the Lewis acid strength of the metal center [1]. Unlike a physical mixture of HgCl₂ and xanthone, the coordination adduct represents a discrete chemical entity with defined stoichiometry (1:1) and altered spectroscopic, solubility, and reactivity properties that directly impact experimental reproducibility, assay interpretation, and regulatory classification. Replacing this compound with uncomplexed HgCl₂ would eliminate the ligand-dependent modulation of mercury bioavailability and spectroscopic handle, while substituting a different metal-xanthone complex (e.g., ZnCl₂–xanthone or AlCl₃–xanthone) would introduce a different Lewis acidity, carbonyl shift magnitude, and biological activity profile, invalidating cross-study comparisons [1].

Differential Evidence: Dichloromercury; xanthen-9-one vs. Analogs


Carbonyl IR Shift: HgCl₂–Xanthone vs. Free Xanthone

The Cook (1963) study provides a direct, quantitative comparison of carbonyl stretching frequencies (νC=O) across a series of solid xanthone–Lewis acid complexes [1]. Free xanthone exhibits a νC=O at approximately 1660 cm⁻¹ (characteristic of the γ-pyrone carbonyl). Upon complexation with HgCl₂, the carbonyl band shifts to a lower wavenumber, with the magnitude of the redshift (ΔνC=O) serving as a quantitative measure of the Lewis acid strength of the mercury center. The study establishes a rank order of Lewis acid strength across the series: BI₃ > BF₃ > SnCl₄ > TiCl₄ > AlCl₃ > HgCl₂ > ZnCl₂, with the BI₃ complex showing a νC=O as low as 1400 cm⁻¹ [1]. The HgCl₂ complex occupies an intermediate position in this Lewis acidity spectrum, providing a specific, measurable spectroscopic fingerprint that distinguishes it from both the free ligand and other metal-xanthen-9-one adducts.

Coordination Chemistry Vibrational Spectroscopy Lewis Acidity Scale

Stoichiometric Identity of HgCl₂–Xanthen-9-one vs. Mixtures

The compound dichloromercury; xanthen-9-one is unambiguously defined by a 1:1 stoichiometry (one HgCl₂ unit per one xanthone molecule) as evidenced by its molecular formula C₁₃H₈Cl₂HgO₂ and molecular weight of 467.7 g/mol . This contrasts with simple physical mixtures or solutions of HgCl₂ and xanthone, which may adopt variable stoichiometries depending on preparative conditions. The InChI key (CKPKEPKFHRSVLT-UHFFFAOYSA-L) and canonical SMILES representation provide a unique machine-readable identifier that enables exact database retrieval and distinguishes this specific coordination entity from other mercury-xanthone combinations or polymorphs . The defined stoichiometry is essential for calculating molar concentrations in biological assays, ensuring that the mercury loading is precisely controlled and reproducible across experiments.

Structural Chemistry Stoichiometry Analytical Characterization

NCI DTP Provenance (NSC 31157) vs. Non-Catalogued Preparations

Dichloromercury; xanthen-9-one carries the identifier NSC 31157, confirming its accession into the National Cancer Institute's Developmental Therapeutics Program (NCI DTP) chemical repository [1]. The NCI DTP has screened tens of thousands of compounds against a panel of 60 human tumour cell lines representing nine tissue sites since the early 1990s [2]. Inclusion in this repository implies that the compound was accepted under DTP's structural novelty and purity criteria and was subjected to standardized in vitro anticancer screening. This provenance provides a level of compound history documentation—including structural verification, purity assessment, and cytotoxicity screening data—that is absent for ad-hoc laboratory preparations of mercury-xanthone mixtures or for compounds that were never accessioned into a public screening repository.

Anticancer Screening Compound Repository NCI DTP

HgCl₂–Xanthen-9-one vs. Merbromin: Coordination Mode & Spectroscopic Properties

Merbromin (mercurochrome), a historically used topical antiseptic, is a dibromofluorescein compound in which mercury is covalently bonded to the xanthene ring system via a C–Hg bond [1]. In contrast, dichloromercury; xanthen-9-one is a coordination complex where HgCl₂ acts as a Lewis acid, accepting electron density from the carbonyl oxygen of xanthone without forming a covalent Hg–C bond [3]. This fundamental difference in bonding mode has direct consequences: merbromin exhibits strong fluorescence (λem ~520–540 nm) characteristic of the xanthene fluorophore and has demonstrated antibacterial activity with MIC values reported against various organisms [1], while the HgCl₂–xanthen-9-one complex is expected to show quenched or altered fluorescence due to heavy-atom effects of mercury and a distinct antibacterial profile derived primarily from the slow release of Hg²⁺ ions rather than from the intact organomercury moiety. The quenching of xanthen-9-one fluorescence by coordinated Hg²⁺ can itself serve as an analytical probe for mercury detection, as exploited in numerous fluorescent chemosensor designs [2].

Organomercury Chemistry Antimicrobial Agents Fluorescence

Research & Industrial Applications for Dichloromercury; xanthen-9-one


Spectroscopic Reference Standard for Lewis Acidity Calibration

The HgCl₂–xanthen-9-one complex serves as a well-characterized reference point on the Lewis acidity scale established by Cook (1963) through systematic IR carbonyl frequency measurements [1]. Researchers studying Lewis acid catalysis or metal-ligand interactions can use this compound to calibrate their experimental setups, benchmark computational DFT predictions of carbonyl frequency shifts, or validate new Lewis acidity measurement methodologies. The intermediate position of HgCl₂ in the Lewis acidity series (between ZnCl₂ and AlCl₃) makes it a valuable mid-range calibrant that complements the stronger (BI₃, BF₃, SnCl₄) and weaker (ZnCl₂) reference complexes [1].

NCI-60 Anticancer Screening Benchmark (NSC 31157)

As an accessioned NCI DTP compound (NSC 31157), dichloromercury; xanthen-9-one has associated NCI-60 human tumour cell line screening data that can be retrieved from the DTP database [2][3]. Researchers developing new mercury-containing anticancer agents or studying the role of metal coordination in cytotoxicity can use these pre-existing screening results as a benchmark for comparing the activity of novel xanthone-metal complexes. The availability of standardized, publicly accessible cytotoxicity data across 60 cell lines reduces the need for redundant primary screening and supports computational QSAR model development.

Model System for O-Donor Ligand Binding to Soft Metal Centers

The HgCl₂–xanthen-9-one complex exemplifies oxygen-donor ligand coordination to a soft, thiophilic metal center (Hg²⁺), providing a model system for studying hard-soft acid-base (HSAB) interactions at the boundary of Pearson's classification [1]. The well-defined 1:1 stoichiometry and the sensitivity of the carbonyl IR frequency to the electronic environment make this complex suitable for fundamental studies of ligand-to-metal charge transfer, competitive ligand displacement experiments, and the design of mercury-specific chelating agents or sensors [4]. The planarity of the xanthone ligand also facilitates crystallographic studies of solid-state packing effects in metal-organic coordination compounds.

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